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Compound of Interest

Compound Name: 6-Fluoro-1-methyl-1H-indazole

Cat. No.: B578547 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a

cornerstone of modern drug discovery. This technical guide delves into the diverse biological

activities of fluorinated indazole derivatives, a class of compounds demonstrating significant

potential across a spectrum of therapeutic areas. By enhancing metabolic stability, binding

affinity, and lipophilicity, the introduction of fluorine to the indazole core has unlocked a wealth

of promising pharmacological profiles. This document provides a comprehensive overview of

their anti-inflammatory, anticancer, antiviral, and antimicrobial activities, supported by

quantitative data, detailed experimental methodologies, and visualizations of the key signaling

pathways they modulate.

Anti-inflammatory and Enzyme Inhibitory Activity
Fluorinated indazole derivatives have emerged as potent modulators of key inflammatory

pathways and enzymes. Their mechanisms of action often involve the direct inhibition of

kinases and other enzymes that play crucial roles in the inflammatory cascade.

Kinase Inhibition
A significant area of investigation has been the targeting of various kinases by fluorinated

indazoles.
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p38 MAPK Inhibition: Certain 5-indazole derivatives have been identified as inhibitors of p38

kinase, a key enzyme in the inflammatory response. The inhibitory activity of these fluorinated

compounds was determined by an in vitro fluorescence anisotropy kinase binding assay, with

all tested compounds showing IC50 values of less than 10 μM.[1]

Rho Kinase (ROCK) Inhibition: Fluorination at specific positions on the indazole ring has been

shown to dramatically influence ROCK1 inhibitory potency. For instance, a fluorine atom at the

C6 position of the indazole scaffold significantly enhanced ROCK1 inhibition, with one such

compound exhibiting an IC50 value of 14 nM, a stark contrast to the 2500 nM IC50 of its C4-

fluorinated counterpart.[1] Further examples of 6-fluoroindazoles have demonstrated even

greater potency, with IC50 values for ROCK1 inhibition as low as 6 and 7 nM.[1]

Spleen Tyrosine Kinase (Syk) Inhibition: A series of 6-fluoroindazole molecular hybrids have

been synthesized and shown to be potent and selective inhibitors of Syk kinase, with IC50

values ranging from 4 nM to 64 nM.[1]

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Indazole-based compounds have been

developed as inhibitors of FGFR kinases. The strategic placement of fluorine at the 6-position

of the indazole ring resulted in improved enzymatic and cellular potency against FGFR1 and

FGFR2, with IC50 values in the low nanomolar range.[2]

Epidermal Growth Factor Receptor (EGFR) Inhibition: Fluorinated indazole derivatives have

shown remarkable, sub-nanomolar activity against various forms of EGFR.[2]
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Target Kinase
Compound
Class/Example

Key Structural
Feature

IC50/pIC50 Assay Type

p38 Kinase
5-Indazole

derivatives
Fluorination < 10 μM

Fluorescence

Anisotropy

Kinase Binding

Assay[1]

Rho Kinase

(ROCK1)
6-Fluoroindazole

6-Fluoro

substitution
14 nM

In vitro

bioassay[1]

Rho Kinase

(ROCK1)
4-Fluoroindazole

4-Fluoro

substitution
2500 nM

In vitro

bioassay[1]

Rho Kinase

(ROCK1)

6-

Fluoroindazoles

(53a, 53b)

6-Fluoro

substitution
6-7 nM

In vitro

bioassay[1]

Syk Kinase
6-Fluoroindazole

hybrids (44a-h)

6-Fluoro

substitution
4 - 64 nM

In vitro

bioassay[1]

FGFR1

6-Fluoro-1H-

indazol-3-amine

(27a)

6-Fluoro

substitution
< 4.1 nM

Enzymatic

Assay[2]

FGFR2

6-Fluoro-1H-

indazol-3-amine

(27a)

6-Fluoro

substitution
2.0 nM

Enzymatic

Assay[2]

EGFR (and

mutants)

Fluorinated

indazole (36g)
Fluorination Sub-nanomolar

Enzymatic

Assay[2]

This assay is a common method for determining the affinity of an inhibitor for a kinase.

Reagents and Materials:

Purified kinase (e.g., p38α).

Fluorescently labeled tracer (a molecule that binds to the kinase's active site).

Test compounds (fluorinated indazole derivatives) at various concentrations.
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Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

384-well, low-volume, black plates.

A plate reader capable of measuring fluorescence polarization.

Procedure:

Prepare serial dilutions of the test compounds in the assay buffer.

To each well of the microplate, add the kinase and the fluorescent tracer.

Add the test compounds to the wells. Include controls with no inhibitor and no kinase.

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow

the binding to reach equilibrium.

Measure the fluorescence polarization of each well using the plate reader.

Data Analysis:

The binding of the fluorescent tracer to the kinase results in a high fluorescence

polarization value.

When a test compound displaces the tracer from the kinase's active site, the polarization

value decreases.

The IC50 value is determined by plotting the percentage of inhibition (calculated from the

decrease in polarization) against the logarithm of the inhibitor concentration and fitting the

data to a sigmoidal dose-response curve.
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Caption: p38 MAPK Signaling Pathway and Inhibition by Fluorinated Indazoles.
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Caption: Rho Kinase (ROCK) Signaling Pathway and Inhibition by Fluorinated Indazoles.

Nitric Oxide Synthase (NOS) Inhibition
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Fluorinated indazoles have been designed and synthesized as novel inhibitors of nitric oxide

synthase (NOS), with some compounds showing selectivity for the inducible (NOS-II) over the

neuronal (NOS-I) isoform. For example, 4,5,6,7-tetrafluoro-3-methyl-1H-indazole inhibited

NOS-I by 63% and NOS-II by 83%.[3] Notably, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-

indazole demonstrated high selectivity, inhibiting NOS-II activity by 80% with no effect on NOS-

I activity.[3]

Compound % Inhibition of NOS-I % Inhibition of NOS-II

4,5,6,7-tetrafluoro-3-methyl-

1H-indazole
63% 83%[3]

4,5,6,7-tetrafluoro-3-

perfluorophenyl-1H-indazole
No effect 80%[3]

This assay measures the activity of NOS by quantifying the conversion of L-arginine to L-

citrulline or by detecting the production of nitric oxide (NO).

Reagents and Materials:

Purified NOS enzyme (NOS-I or NOS-II).

L-[³H]arginine (for radiometric assay) or a NO-sensitive fluorescent dye.

Cofactors: NADPH, FAD, FMN, and tetrahydrobiopterin.

Test compounds (fluorinated indazole derivatives).

Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT).

Scintillation counter or fluorescence plate reader.

Procedure (Radiometric Assay):

Prepare a reaction mixture containing the reaction buffer, cofactors, and L-[³H]arginine.

Add the test compounds at various concentrations.
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Initiate the reaction by adding the NOS enzyme.

Incubate at 37°C for a defined period (e.g., 30 minutes).

Stop the reaction by adding a stop buffer (e.g., containing EDTA).

Separate the L-[³H]citrulline from the unreacted L-[³H]arginine using cation exchange

resin.

Quantify the amount of L-[³H]citrulline produced by liquid scintillation counting.

Data Analysis:

Calculate the percentage of inhibition for each concentration of the test compound relative

to the control (no inhibitor).

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

Anticancer Activity
Fluorinated indazole derivatives have demonstrated significant potential as anticancer agents,

primarily through the induction of apoptosis and the inhibition of key signaling pathways

involved in cell proliferation and survival.

Induction of Apoptosis
Several studies have shown that fluorinated indazoles can trigger apoptosis in cancer cell lines.

[4][5] For example, one study reported that the cytotoxicity of certain thiazole-based 5-

fluoroindole derivatives against HeLa cells was due to the induction of apoptosis.[4] Another

study on a series of polysubstituted indazoles found that selected compounds were able to

trigger apoptosis to a significant extent.[5]

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late

apoptotic, and necrotic cells.

Reagents and Materials:
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Cancer cell line of interest.

Fluorinated indazole derivative for treatment.

Annexin V-FITC conjugate.

Propidium Iodide (PI) solution.

Binding buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).

Flow cytometer.

Procedure:

Seed the cancer cells in a 6-well plate and allow them to adhere overnight.

Treat the cells with the fluorinated indazole derivative at various concentrations for a

specified time (e.g., 24, 48 hours).

Harvest the cells by trypsinization and wash with cold PBS.

Resuspend the cells in the binding buffer.

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes

at room temperature.

Analyze the cells by flow cytometry within one hour.

Data Analysis:

Viable cells are negative for both Annexin V-FITC and PI.

Early apoptotic cells are positive for Annexin V-FITC and negative for PI.

Late apoptotic or necrotic cells are positive for both Annexin V-FITC and PI.

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis

induced by the compound.
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Caption: Intrinsic Apoptosis Pathway Induced by Fluorinated Indazoles.

Inhibition of Tubulin Polymerization
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Certain fluorinated indole derivatives have been found to act as microtubule-stabilizing agents

by increasing tubulin polymerization.[4]

Compound
Class/Example

Cancer Cell Line IC50
Mechanism of
Action

Thiazole-based 5-

fluoroindole (31a)
HeLa 32.48 μM

Induction of

apoptosis[4]

Glyoxylamide-based

5(6)-fluoroindoles

Various human cancer

cell lines
Varies Cytotoxicity[4]

Fluorinated-indole

derivative (34b)
A549 (Lung) 0.8 μM

Tubulin polymerization

stabilization[4]

5-Fluoroindole-2-

carboxylic acid (10)
-

10 μM (for APE1

inhibition)
Inhibition of APE1[4]

Polysubstituted

indazoles
A2780, A549 0.64 - 17 µM

Induction of

apoptosis[5]

Antiviral and Antimicrobial Activity
Fluorinated indazoles and related five-membered heterocycles have demonstrated notable

activity against viruses and microbes.

Antiviral Activity
The primary antiviral target for these compounds appears to be HIV-1 reverse transcriptase

(RT).

HIV-1 Reverse Transcriptase Inhibition: A nucleoside analog, 4'-ethynyl-2-fluoro-2'-

deoxyadenosine (EFdA), which contains a 3'-hydroxyl group, has shown exceptional potency

against HIV-1 replication with an EC50 of 0.05 nM.[6] Its mechanism of action involves acting

as a "translocation-defective RT inhibitor," where despite having a 3'-hydroxyl, it effectively

terminates DNA synthesis due to the difficulty of RT translocation after its incorporation.[6]

This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.
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Reagents and Materials:

Recombinant HIV-1 reverse transcriptase.

Poly(rA)/oligo(dT) template/primer.

[³H]TTP (tritiated thymidine triphosphate).

Reaction buffer.

Test compounds.

Glass fiber filters.

Scintillation fluid and counter.

Procedure:

Prepare a reaction mixture containing the template/primer, reaction buffer, and [³H]TTP.

Add the test compounds at various concentrations.

Initiate the reaction by adding the HIV-1 RT enzyme.

Incubate the reaction at 37°C.

Stop the reaction by spotting the mixture onto glass fiber filters.

Wash the filters to remove unincorporated [³H]TTP.

Measure the radioactivity on the filters using a scintillation counter.

Data Analysis:

The amount of radioactivity is proportional to the amount of DNA synthesized.

Calculate the percentage of inhibition for each compound concentration.

Determine the IC50 value from the dose-response curve.
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Antimicrobial Activity
Fluorinated indazoles and pyrazoles have shown promise as antimicrobial agents. The

mechanism of action for some of these compounds is suggested to be novel, as their activity

does not seem to depend on the resistance profiles of bacteria to current antibiotics.[7]

Compound Class/Example Organism(s) MIC (μg/mL)

Indazole derivatives (2, 3) E. faecalis
Not specified, showed some

activity[7]

Indazole derivative (5) S. aureus, S. epidermidis 64 - 128[7]

Pyrazoline derivative (9)
S. aureus, S. epidermidis, E.

faecalis

Not specified, most active in

the series[7]

Conclusion
The incorporation of fluorine into the indazole scaffold has proven to be a highly effective

strategy for the development of potent and selective modulators of a wide range of biological

targets. The derivatives discussed in this guide exhibit promising anti-inflammatory, anticancer,

antiviral, and antimicrobial activities. The detailed experimental protocols and pathway

diagrams provided herein serve as a valuable resource for researchers in the field, facilitating

the further investigation and optimization of these versatile compounds for therapeutic

applications. The continued exploration of fluorinated indazoles holds significant promise for

the discovery of novel drug candidates to address unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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